N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Description

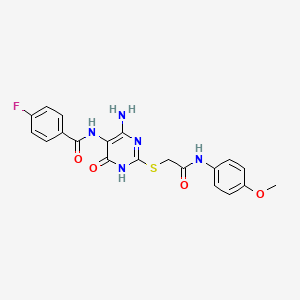

This compound is a pyrimidinone derivative featuring a 4-fluorobenzamide moiety, a thioether linkage, and a 4-methoxyphenyl-substituted acetamide group. Pyrimidinones are known for their bioactivity, particularly in antimicrobial and anticancer applications . The fluorine atom at the benzamide position enhances metabolic stability and lipophilicity, while the methoxy group may facilitate hydrogen bonding or π-π interactions with biological targets .

Properties

IUPAC Name |

N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O4S/c1-30-14-8-6-13(7-9-14)23-15(27)10-31-20-25-17(22)16(19(29)26-20)24-18(28)11-2-4-12(21)5-3-11/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSBWTHOYAJGNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C20H19N5O4S

- Molecular Weight : 425.46 g/mol

Its structure combines elements of benzamide, pyrimidine, and thioether functionalities, contributing to its diverse biological activities. The presence of the pyrimidine ring is particularly noteworthy due to its established role in various pharmacological effects.

Antimicrobial and Antifungal Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi.

Key Findings :

- Inhibition of Bacterial Growth : The compound demonstrated a minimum inhibitory concentration (MIC) against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Antifungal Activity : It also showed effectiveness against fungal pathogens, particularly Candida albicans and Cryptococcus neoformans, with varying degrees of inhibition depending on the concentration used .

Anticancer Properties

The compound is being investigated for its potential as an anticancer agent. It has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Research Highlights :

- Mechanism of Action : By inhibiting CDKs, the compound disrupts cancer cell proliferation, leading to reduced tumor growth in vitro and in vivo models.

- Case Studies : In one study, derivatives of this compound were tested against various cancer cell lines, showing promising results in reducing cell viability at specific concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to the molecular structure can significantly influence its efficacy.

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increases lipophilicity and enhances membrane permeability |

| Substitution at the 4-position on the benzamide | Alters binding affinity to target proteins |

| Variations in thioether chain length | Impacts solubility and bioavailability |

These insights can guide future synthesis efforts aimed at enhancing therapeutic efficacy while minimizing side effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Pyrimidinone vs. Pyrimidine/Pyrazolo-pyrimidine: The target compound’s 6-oxo-1,6-dihydropyrimidin-5-yl core introduces keto-enol tautomerism, which may enhance binding to enzymes like dihydrofolate reductase compared to non-oxidized pyrimidines .

- Thioether vs.

Key Observations :

- Unlike the chromen-4-one-containing compound in , the absence of an aromatic fused ring in the target compound may limit kinase inhibition but reduce off-target toxicity .

Physicochemical Properties

Table 3: Calculated Properties (Estimated via Analog Data)

Key Observations :

- The target compound’s higher hydrogen-bond acceptor count (7 vs. 5–6 in analogs) may reduce blood-brain barrier penetration but improve water solubility compared to ’s derivative .

Research Findings and Implications

- Crystallographic Stability : Analogous pyrimidine derivatives () exhibit intramolecular N–H⋯N hydrogen bonds, which stabilize their conformation . The target compound’s thioether and amide groups likely form similar interactions, enhancing crystallinity and shelf stability.

- Synthetic Challenges : The thioether linkage may require controlled oxidative conditions during synthesis, contrasting with sulfonamide or ether analogs (), which are typically synthesized via nucleophilic substitution .

- Biological Optimization : Replacing the thioether with a sulfonamide (as in ) could improve hydrogen-bonding capacity but may reduce metabolic stability due to increased polarity .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what critical reaction conditions should be optimized?

Answer:

The synthesis involves multi-step reactions, typically starting with functionalized pyrimidine intermediates. Key steps include:

- Thioether formation: Reacting a 2-mercaptopyrimidine derivative with a halogenated acetamide precursor (e.g., 2-chloro-N-(4-methoxyphenyl)acetamide) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .

- Coupling reaction: Introducing the 4-fluorobenzamide moiety via amide bond formation using 4-fluorobenzoyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to scavenge HCl .

Optimization tips: - Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation?

Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:

- Multi-technique validation: Cross-validate NMR (¹H, ¹³C, DEPT) with IR and high-resolution mass spectrometry (HRMS). For example, IR peaks near 1670 cm⁻¹ confirm carbonyl groups, while ¹H NMR signals at δ 6.8–7.5 ppm verify aromatic protons .

- Computational modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies caused by dynamic equilibria (e.g., keto-enol tautomerism) .

- Crystallography: Use single-crystal X-ray diffraction (employing SHELXL for refinement) to unambiguously assign bond lengths and angles, resolving ambiguities in planar groups .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?

Answer:

- HPLC-MS: Quantify purity (>95%) and detect degradation products under stressed conditions (e.g., heat, light) .

- Thermogravimetric analysis (TGA): Assess thermal stability, particularly for the oxo-dihydropyrimidine core, which may degrade above 200°C .

- UV-Vis spectroscopy: Monitor λmax shifts in different solvents to evaluate solvatochromic effects, indicating π-π* transitions in the fluorobenzamide moiety .

Advanced: How can researchers design experiments to evaluate the compound’s potential inhibition of bacterial enzymes (e.g., PPTases)?

Answer:

- Target selection: Focus on enzymes like AcpS-PPTase, critical for bacterial fatty acid biosynthesis. Use homology modeling to predict binding affinity .

- Enzyme assays:

- In vitro inhibition: Measure IC₅₀ via spectrophotometric assays using malachite green to detect phosphate release from acetyl-CoA .

- MIC testing: Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting discrepancies due to efflux pumps .

- Structural analysis: Co-crystallize the compound with PPTase to identify binding interactions (e.g., hydrogen bonds with Arg146) using SHELXD for phasing .

Advanced: How should researchers address inconsistent bioactivity data across studies (e.g., variable IC₅₀ values)?

Answer:

Inconsistencies may stem from assay conditions or cellular uptake variations. Mitigation strategies include:

- Standardized protocols: Adopt CLSI guidelines for antimicrobial assays, controlling pH, temperature, and inoculum size .

- Membrane permeability studies: Use fluorescent probes (e.g., ethidium bromide accumulation assays) to assess efflux pump activity in resistant strains .

- Metabolomic profiling: Compare intracellular metabolite levels (via LC-MS) to confirm target engagement versus off-target effects .

Basic: What computational tools are recommended for predicting the compound’s reactivity and pharmacokinetics?

Answer:

- ADMET prediction: Use SwissADME to estimate logP (lipophilicity), bioavailability, and CYP450 interactions. The trifluoromethyl and methoxyphenyl groups may enhance metabolic stability .

- Docking studies: Employ AutoDock Vina to screen against target enzymes (e.g., bacterial PPTases), prioritizing poses with ΔG < -8 kcal/mol .

- DFT calculations: Gaussian 09 for optimizing geometry and calculating frontier molecular orbitals (HOMO-LUMO gaps), predicting sites for nucleophilic/electrophilic attacks .

Advanced: How can researchers optimize reaction yields for large-scale synthesis without compromising purity?

Answer:

- Flow chemistry: Implement continuous flow reactors for thioether formation, reducing side reactions (e.g., oxidation) and improving throughput .

- Catalytic optimization: Screen Pd/C or Ni catalysts for hydrogenation steps, balancing turnover frequency and selectivity .

- Crystallization control: Use anti-solvent precipitation (e.g., adding hexane to DMF) to enhance crystal uniformity and purity (>99% by HPLC) .

Basic: What safety and handling protocols are critical given the compound’s functional groups?

Answer:

- Toxicity screening: Conduct Ames tests for mutagenicity, particularly for the aromatic amine and fluorobenzamide groups .

- Personal protective equipment (PPE): Use nitrile gloves and fume hoods during synthesis to avoid dermal exposure to thioether intermediates .

- Waste disposal: Neutralize acidic byproducts (e.g., HCl from coupling reactions) with NaHCO₃ before disposal .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR-Cas9 knockouts: Generate bacterial strains lacking PPTase genes to confirm target-specific growth inhibition .

- Proteomic profiling: Use SILAC labeling to quantify changes in bacterial protein expression post-treatment, identifying downstream effects .

- In vivo models: Test efficacy in murine infection models, correlating plasma concentrations (via LC-MS/MS) with bacterial load reduction .

Advanced: How can researchers reconcile discrepancies in crystallographic data refinement?

Answer:

- Multi-software validation: Compare SHELXL-refined structures with PHENIX or REFMAC5 outputs to identify outliers in thermal parameters or bond angles .

- Twinned data handling: For poorly diffracting crystals, apply twin-law corrections (e.g., using CELL_NOW) and validate with Rmerge values < 5% .

- Hydrogen bonding analysis: Use PLATON to verify H-bond networks, ensuring consistency with NMR-derived hydrogen/deuterium exchange data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.